1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde
Overview
Description
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This particular compound features a chloro and methyl substitution on the phenyl ring, as well as two methyl groups on the pyrrole ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-methylbenzaldehyde and 2,5-dimethylpyrrole.
Condensation Reaction: The key step involves a condensation reaction between 3-chloro-4-methylbenzaldehyde and 2,5-dimethylpyrrole in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions.
Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Ammonia (NH₃) or thiols (RSH) in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound can be used in the study of biological pathways and interactions, particularly those involving pyrrole derivatives.
Industry: Used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the chloro and methyl substitutions on the phenyl ring may enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: An oxidized derivative with similar structural features.
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-methanol: A reduced derivative with an alcohol group instead of an aldehyde.
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-thiol: A substituted derivative with a thiol group.
Uniqueness
1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is unique due to its specific combination of functional groups and substitutions, which confer distinct chemical reactivity and biological activity. The presence of both chloro and methyl groups on the phenyl ring, along with the aldehyde group on the pyrrole ring, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-(3-chloro-4-methylphenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-4-5-13(7-14(9)15)16-10(2)6-12(8-17)11(16)3/h4-8H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFKUUBLZHRTPBM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C=O)C)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359594 | |
Record name | 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
714278-09-8 | |
Record name | 1-(3-chloro-4-methylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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